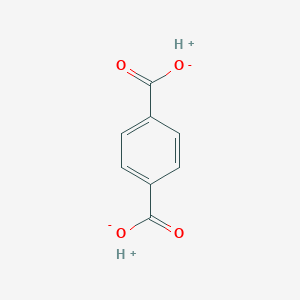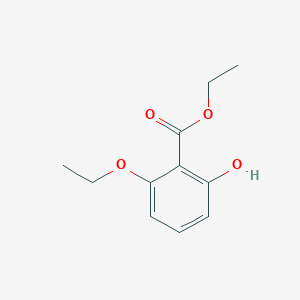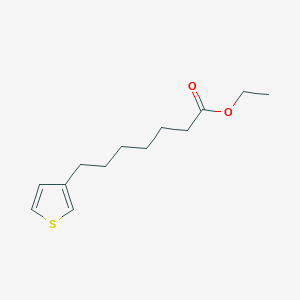
Heptanoate d'éthyle 7-(thiophène-3-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(thiophen-3-yl)heptanoate is a chemical compound with the CAS Number: 142422-84-2 . It has a molecular weight of 241.37 . The IUPAC name for this compound is ethyl 7- (1H-1lambda3-thiophen-3-yl)heptanoate .
Molecular Structure Analysis
The InChI code for Ethyl 7-(thiophen-3-yl)heptanoate is 1S/C13H21O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11,16H,2-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-(thiophen-3-yl)heptanoate has a molecular weight of 241.37 . It is recommended to be stored at a temperature of 28 C .Mécanisme D'action
Target of Action
Ethyl 7-(thiophen-3-yl)heptanoate is a chemical compound that belongs to the class of esters Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 7-(thiophen-3-yl)heptanoate 7-(thiophen-3-yl)heptanoate in lab experiments is its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties, which make it a promising compound for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of Ethyl 7-(thiophen-3-yl)heptanoate 7-(thiophen-3-yl)heptanoate. One direction is to further investigate its mechanism of action and its potential therapeutic applications in neurological disorders. Another direction is to explore its anti-inflammatory and anti-tumor properties and its potential use in cancer therapy. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy.
Méthodes De Synthèse
The synthesis of Ethyl 7-(thiophen-3-yl)heptanoate 7-(thiophen-3-yl)heptanoate can be achieved through a multi-step process. The first step involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to obtain 3-thiophenyl chloride. The second step involves the reaction of 3-thiophenyl chloride with Ethyl 7-(thiophen-3-yl)heptanoate heptanoate in the presence of triEthyl 7-(thiophen-3-yl)heptanoateamine to obtain Ethyl 7-(thiophen-3-yl)heptanoate 7-(thiophen-3-yl)heptanoate. This synthesis method has been reported in the literature and has been used in several studies.
Applications De Recherche Scientifique
Recherche pharmaceutique : agents antimicrobiens
Heptanoate d'éthyle 7-(thiophène-3-yl) : et ses dérivés se sont avérés prometteurs dans le développement de nouveaux agents antimicrobiens. La fraction thiophène est une caractéristique commune de nombreux médicaments et peut contribuer aux propriétés antibactériennes et antifongiques d'un composé . La recherche indique que certains dérivés du thiophène présentent une activité puissante contre une variété de bactéries et de champignons pathogènes, ce qui pourrait conduire au développement de nouveaux traitements contre les maladies infectieuses.
Propriétés antioxydantes pour un usage thérapeutique
Les dérivés du thiophène, y compris l'Heptanoate d'éthyle 7-(thiophène-3-yl), sont explorés pour leurs propriétés antioxydantes. Les antioxydants jouent un rôle crucial dans la protection de l'organisme contre le stress oxydatif, qui est impliqué dans diverses maladies chroniques. Le potentiel de ces composés à agir comme antioxydants pourrait être exploité pour développer des agents thérapeutiques qui atténuent les effets des dommages oxydatifs dans les cellules .
Activité anticancéreuse : ciblage des cellules cancéreuses
La structure de l'Heptanoate d'éthyle 7-(thiophène-3-yl) a été associée à une activité anticancéreuse. Les dérivés du thiophène sont étudiés pour leur capacité à inhiber la croissance des cellules cancéreuses, en particulier dans les modèles de cancer du poumon. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses et pourraient constituer la base de nouveaux médicaments en oncologie .
Inhibition de la corrosion : protection des matériaux
Dans le domaine de la science des matériaux, l'Heptanoate d'éthyle 7-(thiophène-3-yl) est étudié pour ses propriétés anticorrosives. L'application de dérivés du thiophène comme inhibiteurs de corrosion peut prolonger de manière significative la durée de vie des métaux et des alliages, ce qui est essentiel dans des industries telles que la construction et la fabrication automobile .
Synthèse organique : blocs de construction
Heptanoate d'éthyle 7-(thiophène-3-yl) : sert de bloc de construction en synthèse organique. Sa structure chimique permet de créer un large éventail de composés à base de thiophène ayant des activités biologiques diverses. Cette polyvalence en fait un composé précieux pour les chimistes de synthèse qui développent de nouvelles molécules pour diverses applications .
Matériaux électroniques : semi-conducteurs
En raison des propriétés électroniques du cycle thiophène, l'Heptanoate d'éthyle 7-(thiophène-3-yl) et ses analogues présentent un intérêt dans le développement de matériaux électroniques. Les composés à base de thiophène sont utilisés dans la création de semi-conducteurs, qui sont des composants essentiels de nombreux dispositifs électroniques. La recherche dans ce domaine vise à améliorer l'efficacité et les performances des matériaux électroniques .
Propriétés
IUPAC Name |
ethyl 7-thiophen-3-ylheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-2-15-13(14)8-6-4-3-5-7-12-9-10-16-11-12/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROUTCPPCHONSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576567 |
Source


|
| Record name | Ethyl 7-(thiophen-3-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142422-84-2 |
Source


|
| Record name | Ethyl 7-(thiophen-3-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


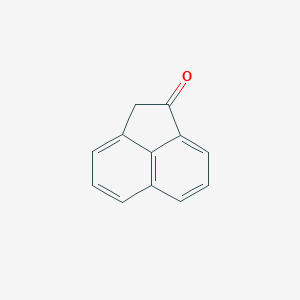
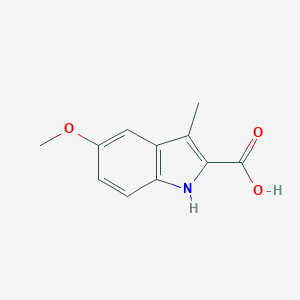
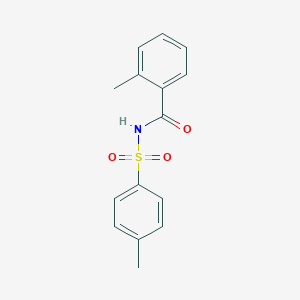
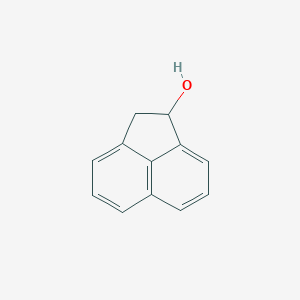
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
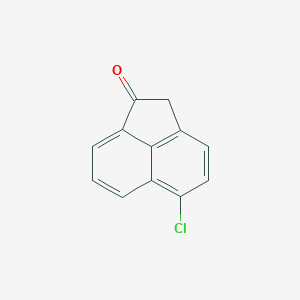

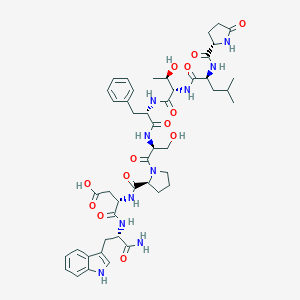
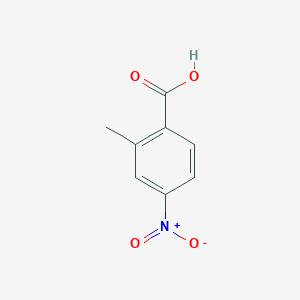
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
